molecular formula C7H14ClNO4S B2734093 Methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide hydrochloride CAS No. 1363992-79-3

Methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide hydrochloride

Cat. No. B2734093
CAS RN: 1363992-79-3
M. Wt: 243.7
InChI Key: RHMHBAVTPINPHG-UHFFFAOYSA-N
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Description

“Methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide hydrochloride” is a unique chemical compound with the CAS Number: 184698-41-7 . It’s typically provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC1(C(OC)=O)CCOCC1.Cl . The InChI key for this compound is AZFBPYNPITWILD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The molecular weight of this compound is 185.67 . The InChI for this compound is 1S/C5H11NO2S.ClH/c6-5-1-3-9(7,8)4-2-5;/h5H,1-4,6H2;1H .

Safety and Hazards

This compound is classified under the GHS07 hazard class . The signal word for this compound is "Warning" . It’s important to handle this compound with care and take necessary safety precautions .

properties

IUPAC Name

methyl 4-amino-1,1-dioxothiane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.ClH/c1-12-6(9)7(8)2-4-13(10,11)5-3-7;/h2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMHBAVTPINPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCS(=O)(=O)CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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